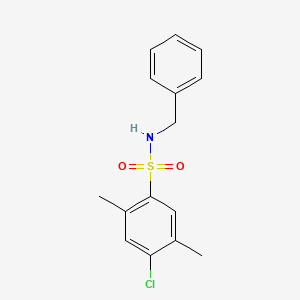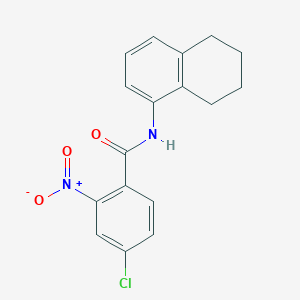![molecular formula C9H11Cl2N3O2S B5823110 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTC or dichloroacetylthiazolyltrimethylurea and is synthesized through a specific method. In
作用机制
DTTC works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the de novo pyrimidine synthesis pathway. By inhibiting DHODH, DTTC prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to cell death in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
DTTC has been found to have both biochemical and physiological effects. Biochemically, DTTC inhibits DHODH activity, leading to a decrease in pyrimidine nucleotide synthesis. Physiologically, DTTC has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, DTTC has been found to inhibit plant growth, making it a potential herbicide.
实验室实验的优点和局限性
One advantage of using DTTC in lab experiments is its well-established synthesis method. Additionally, DTTC has been extensively studied, and its mechanism of action is well understood. However, one limitation of using DTTC is that it is highly toxic and can be dangerous to handle. Therefore, precautions must be taken when working with this compound.
未来方向
There are several future directions for DTTC research. One potential direction is to further explore its antitumor properties and develop it as a potential cancer drug candidate. Another direction is to investigate its potential use as a herbicide and develop it as a safe and effective alternative to current herbicides. Additionally, DTTC's ability to remove heavy metal ions from water makes it a potential candidate for water treatment applications. Further research is needed to explore these potential applications and develop DTTC as a useful tool in various fields.
In conclusion, 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTTC is a promising compound that has the potential to be developed as a useful tool in medicine, agriculture, and environmental science.
合成方法
DTTC is synthesized through the reaction between dichloroacetyl chloride and thiazolyltrimethylurea. The reaction takes place in the presence of a base such as pyridine, and the resulting compound is purified through crystallization. This method of synthesis has been well established and is commonly used in research labs.
科学研究应用
DTTC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTTC has been found to have antitumor properties and has been tested as a potential drug candidate for cancer treatment. In agriculture, DTTC has been used as a herbicide due to its ability to inhibit plant growth. In environmental science, DTTC has been studied for its potential use in water treatment as it can remove heavy metal ions from water.
属性
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2S/c1-4-5(8(16)14(2)3)17-9(12-4)13-7(15)6(10)11/h6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMILAYNCXYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(Cl)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5823042.png)
![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)



![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)